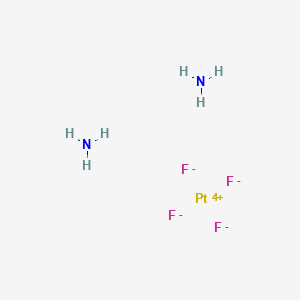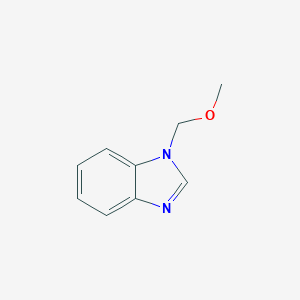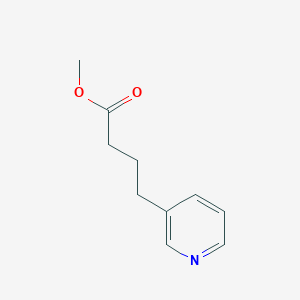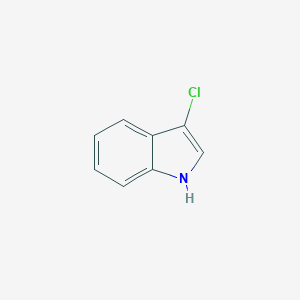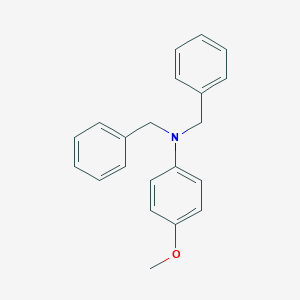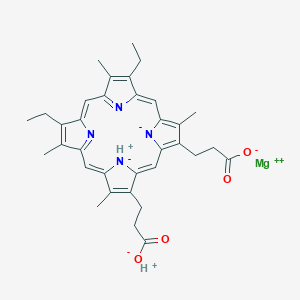
Magnesium mesoporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium mesoporphyrin (MgMP) is a synthetic derivative of heme that has gained attention in scientific research due to its ability to inhibit heme oxygenase (HO), an enzyme that breaks down heme into biliverdin, carbon monoxide, and iron. MgMP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
Magnesium mesoporphyrin inhibits HO, an enzyme that breaks down heme into biliverdin, carbon monoxide, and iron. By inhibiting HO, Magnesium mesoporphyrin can increase the levels of heme in the body, which has been shown to have various therapeutic effects.
Effets Biochimiques Et Physiologiques
Magnesium mesoporphyrin has been shown to have various biochemical and physiological effects in animal models. These effects include reducing oxidative stress, inflammation, and apoptosis, improving cardiac function, and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Magnesium mesoporphyrin has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to administer to animals due to its hydrophobic nature.
Orientations Futures
There are several future directions for Magnesium mesoporphyrin research. One potential area of research is the development of more effective methods for administering Magnesium mesoporphyrin to animals. Another area of research is the investigation of Magnesium mesoporphyrin's potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more research is needed to understand the mechanisms underlying Magnesium mesoporphyrin's therapeutic effects.
Méthodes De Synthèse
Magnesium mesoporphyrin is synthesized by reacting mesoporphyrin IX dimethyl ester with magnesium acetate in the presence of a base. This reaction produces Magnesium mesoporphyrin, which is then purified through chromatography.
Applications De Recherche Scientifique
Magnesium mesoporphyrin has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Magnesium mesoporphyrin has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation research has shown that Magnesium mesoporphyrin can reduce inflammation and oxidative stress in various animal models. In cardiovascular research, Magnesium mesoporphyrin has been shown to improve cardiac function and reduce myocardial injury in animal models of ischemia-reperfusion injury.
Propriétés
Numéro CAS |
16755-93-4 |
|---|---|
Nom du produit |
Magnesium mesoporphyrin |
Formule moléculaire |
C34H36MgN4O4 |
Poids moléculaire |
589 g/mol |
Nom IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
HMNOUZUWRXRYRB-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
SMILES canonique |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
Synonymes |
magnesium mesoporphyrin Mg mesoporphyrin Mg-mesoporphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



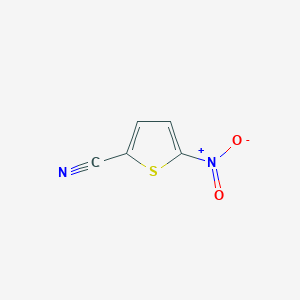
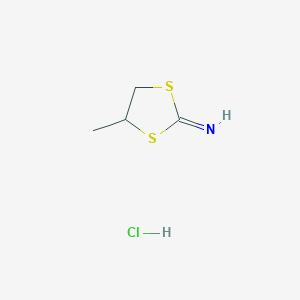
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
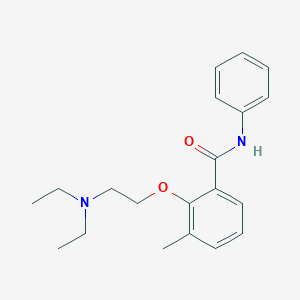

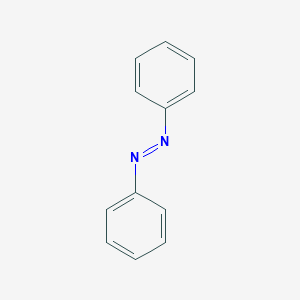
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
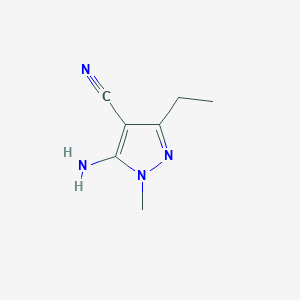
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
